molecular formula C20H26N2O3S2 B2622326 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251562-75-0

3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No. B2622326
CAS RN: 1251562-75-0
M. Wt: 406.56
InChI Key: NJZOXKZXJFZLQY-UHFFFAOYSA-N
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Description

3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide, also known as ESI-09, is a chemical compound that has caught the attention of scientists due to its potential therapeutic applications. This compound has been shown to have promising effects on various physiological and biochemical processes, making it a subject of significant scientific research.

Mechanism of Action

The mechanism of action of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves the inhibition of RAC1, a protein that plays a crucial role in various physiological processes, including cell growth and migration. By inhibiting RAC1, 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide can prevent the growth and spread of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and improvement of cognitive function. The compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide in lab experiments is its specificity for RAC1, which allows for targeted inhibition of this protein. Additionally, the compound has low toxicity, making it safe for use in animal models. However, one limitation of using 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

The potential therapeutic applications of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide are vast, and there are many future directions for research in this area. One potential avenue is the development of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide derivatives with improved solubility and potency. Additionally, further research is needed to understand the compound's mechanism of action and its effects on other physiological processes. Clinical trials are also needed to determine the safety and efficacy of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide in humans, which could lead to the development of new treatments for cancer and neurological disorders.

Synthesis Methods

The synthesis of 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves the reaction of N-ethylphenylsulfonamide with 4-methylcyclohexylamine, followed by the addition of thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide.

Scientific Research Applications

3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is its effect on cancer cells. Studies have shown that 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide can inhibit the growth of cancer cells by targeting a specific protein called RAC1. This protein is involved in the regulation of cell growth and migration, and its overexpression has been linked to the development of cancer.
In addition to cancer research, 3-(N-ethylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-3-22(27(24,25)17-7-5-4-6-8-17)18-13-14-26-19(18)20(23)21-16-11-9-15(2)10-12-16/h4-8,13-16H,3,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZOXKZXJFZLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NC2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

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